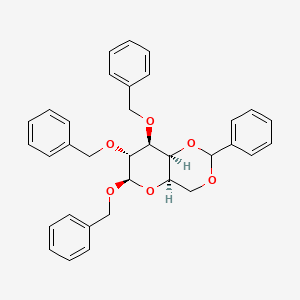

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is a significant compound in the biomedical sector, playing a pivotal role in the production of diverse pharmaceuticals aimed at precise afflictions. This compound possesses an extraordinary configuration, exhibiting exceptional promise in the realm of potential antiviral and antitumor therapeutics.

準備方法

Synthetic Routes and Reaction Conditions

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is typically synthesized through a series of protection and deprotection steps involving benzylation and benzylidene acetal formationThe reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors, ensuring precise control over reaction conditions to maintain product purity and yield. The process is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.

化学反応の分析

Types of Reactions

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: PCC, CrO3 in solvents like dichloromethane (DCM).

Reduction: LiAlH4 in ether or THF.

Substitution: Benzyl chloride, sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions include benzylated derivatives, aldehydes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Synthetic Chemistry

Glycosylation Reactions

One of the primary applications of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose lies in its role as a glycosyl donor in synthetic organic chemistry. Its structure allows for selective glycosylation reactions that yield various glycosides with high stereoselectivity. Research indicates that the compound can be activated to form highly reactive glycosylating agents when treated with triflic anhydride, facilitating the formation of α-glucosides under controlled conditions . This property is particularly useful in synthesizing complex carbohydrates and glycoconjugates.

Biological Research

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on specific enzymes, particularly tyrosinase, which is involved in melanin biosynthesis. Analog compounds derived from 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose have demonstrated potent inhibition of tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders . The efficacy of these analogs has been quantitatively assessed through IC50 values, indicating their strength as inhibitors compared to established controls like kojic acid.

Pharmaceutical Development

Drug Formulation and Delivery Systems

The unique structural characteristics of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose make it a candidate for use in drug formulation and delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Furthermore, the compound's biocompatibility suggests its potential use in designing targeted drug delivery systems that can release active pharmaceutical ingredients in a controlled manner.

Table 1: Comparison of Glycosylation Efficacy

| Compound | Glycosylation Yield (%) | Selectivity (α/β) |

|---|---|---|

| 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose | 85 | High |

| S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thia-D-glucopyranoside | 90 | Moderate |

Table 2: Tyrosinase Inhibition Potency

| Compound | IC50 Value (µM) | Comparison to Kojic Acid |

|---|---|---|

| Analog 1 | 3.82 | 5x stronger |

| Analog 2 | 3.77 | Similar |

| Analog 3 | 0.08 | Stronger |

Case Studies

Case Study 1: Synthesis of Glycosides

In a study published by researchers investigating glycosylation reactions using various donors including 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose, it was found that the compound facilitated the synthesis of complex oligosaccharides with high yields and selectivity. The study highlighted the importance of reaction conditions and activation methods in achieving optimal results .

Case Study 2: Anti-Hyperpigmentation Research

Another significant study focused on the anti-melanogenic properties of derivatives of this compound. The research demonstrated that certain analogs could effectively inhibit melanin production in B16F10 cells by targeting tyrosinase activity. The findings suggest potential applications for these compounds in cosmetic formulations aimed at reducing skin pigmentation issues .

作用機序

The mechanism of action of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose involves its interaction with specific molecular targets and pathways. The compound’s benzyl groups facilitate its binding to target proteins, influencing various biological processes. Its antiviral and antitumor activities are attributed to its ability to interfere with viral replication and tumor cell proliferation.

類似化合物との比較

Similar Compounds

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside: Similar in structure but differs in the configuration of the sugar moiety.

1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Another derivative of galactopyranose with acetyl groups instead of benzyl groups.

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar acetylated compound but with a different sugar configuration.

Uniqueness

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is unique due to its specific benzylidene acetal protection, which provides stability and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

生物活性

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose (TBBD-Gal) is a synthetic glycoside that plays a significant role in various biological applications due to its unique structural properties. This compound belongs to a class of molecules known as glycosides, which are formed by the attachment of a sugar moiety to another functional group via a glycosidic bond. The biological activity of TBBD-Gal has been the subject of recent research, focusing on its potential therapeutic applications and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of TBBD-Gal is C34H34O6, with a molecular weight of approximately 538.63 g/mol. Its structure features multiple benzyl groups that contribute to its reactivity and biological activity. The compound's physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 538.63 g/mol |

| Melting Point | 146.0 - 153.0 °C |

| Purity | Minimum 97% (HPLC) |

| Specific Rotation | +47.0 to +51.0 deg (C=2, Dioxane) |

Biological Activity

Research indicates that TBBD-Gal exhibits various biological activities, primarily attributed to its ability to interact with specific biological targets.

Antimicrobial Activity

TBBD-Gal has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .

Interaction with Galectins

One notable area of research involves the interaction of TBBD-Gal with galectins, a family of carbohydrate-binding proteins implicated in numerous biological processes including cell adhesion, immune response modulation, and cancer progression. TBBD-Gal has been studied for its ability to bind to galectin-1, which is overexpressed in various cancers. This interaction suggests potential applications in cancer therapy by inhibiting galectin-mediated pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the benzyl substitution pattern on the biological activity of TBBD-Gal. Variations in the number and position of benzyl groups can significantly influence its binding affinity and overall efficacy against biological targets . For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-galactopyranoside | C14H18O6 | Simpler structure; used as a model compound for studying glycosides. |

| Benzyl 4,6-O-benzylidene-β-D-galactopyranoside | C34H34O6 | Similar to TBBD-Gal but differs in anomeric configuration; exhibits different biological properties. |

Case Studies

- Anticancer Potential : In vitro studies have shown that TBBD-Gal can inhibit the proliferation of cancer cells by interfering with galectin-1 mediated signaling pathways. The compound's effectiveness was evaluated using various cancer cell lines, revealing dose-dependent inhibition of cell growth .

- Antimicrobial Testing : A series of tests conducted against common bacterial strains indicated that TBBD-Gal possesses significant antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .

特性

IUPAC Name |

(4aR,6R,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMVOFUMWKGWCK-JYYQWNAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。